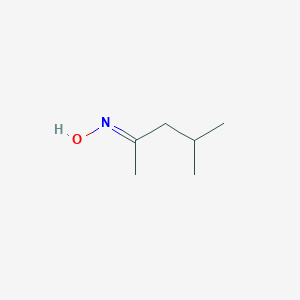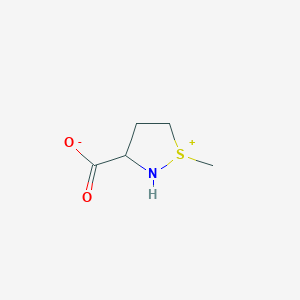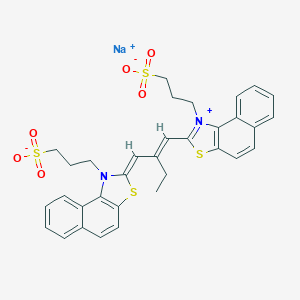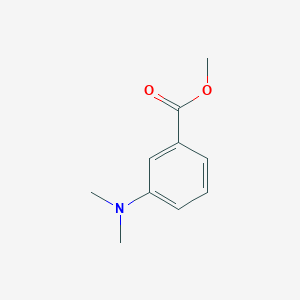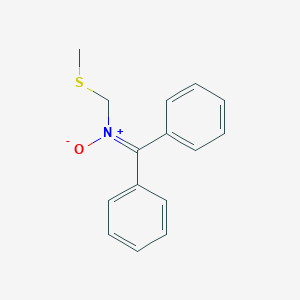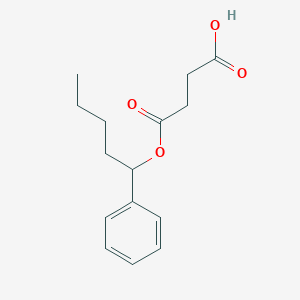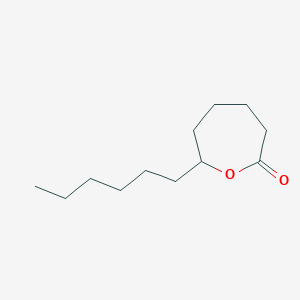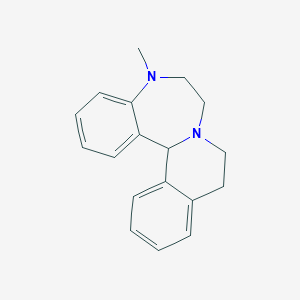
5-Methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as TIBO (Tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one) and is a potential therapeutic agent for various diseases.
Wirkmechanismus
TIBO acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and inhibits the reverse transcriptase enzyme of HIV-1 virus. It binds to the hydrophobic pocket of the enzyme and prevents the conversion of viral RNA into DNA. TIBO also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The neuroprotective effects of TIBO are attributed to its antioxidant properties and its ability to modulate the expression of various genes involved in neuronal survival.
Biochemische Und Physiologische Effekte
TIBO has been shown to exhibit low toxicity and high selectivity towards its target enzymes. It has been found to have a high affinity for the reverse transcriptase enzyme of HIV-1 virus and exhibits potent antiviral activity. TIBO also exhibits cytotoxic effects on cancer cells, while sparing normal cells. The neuroprotective effects of TIBO are attributed to its ability to scavenge free radicals and prevent oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
TIBO has several advantages as a therapeutic agent. It exhibits low toxicity, high selectivity, and potent activity against its target enzymes. TIBO also shows promising results in inhibiting the growth of cancer cells and protecting neurons from oxidative stress. However, the limitations of TIBO include its poor solubility in water and its potential to induce drug resistance in HIV-1 virus.
Zukünftige Richtungen
The future directions of TIBO research include the development of more potent and selective analogs, the investigation of its potential applications in other diseases, and the exploration of its mechanism of action at the molecular level. TIBO analogs with improved solubility and bioavailability are being developed to enhance its therapeutic potential. The potential of TIBO in treating other viral infections, such as hepatitis B and C, is also being explored. The molecular mechanism of TIBO's neuroprotective effects is still not fully understood and requires further investigation.
Conclusion:
In conclusion, TIBO is a heterocyclic compound with unique properties that make it a promising therapeutic agent for various diseases. Its antiviral, anticancer, and neuroprotective properties have been extensively studied, and it exhibits low toxicity and high selectivity towards its target enzymes. The limitations of TIBO include its poor solubility in water and its potential to induce drug resistance in HIV-1 virus. The future directions of TIBO research include the development of more potent and selective analogs, the investigation of its potential applications in other diseases, and the exploration of its mechanism of action at the molecular level.
Synthesemethoden
The synthesis of TIBO involves the reaction of 2,3-dichloroquinoxaline with 2-amino-4-methylpyridine in the presence of sodium hydride. The reaction produces 5-methyl-6,7-dichloro-2-(4-methylpiperazin-1-yl)-1,4-dihydroquinoxaline, which is then subjected to reduction with sodium borohydride to obtain TIBO. The synthesis method is relatively simple and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
TIBO has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral, anticancer, and neuroprotective properties. TIBO has been found to inhibit the replication of HIV-1 virus by blocking the reverse transcriptase enzyme. It also shows promising results in inhibiting the growth of cancer cells. TIBO has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Eigenschaften
CAS-Nummer |
19007-31-9 |
|---|---|
Produktname |
5-Methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine |
Molekularformel |
C18H20N2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
5-methyl-7,9,10,14b-tetrahydro-6H-isoquinolino[2,1-d][1,4]benzodiazepine |
InChI |
InChI=1S/C18H20N2/c1-19-12-13-20-11-10-14-6-2-3-7-15(14)18(20)16-8-4-5-9-17(16)19/h2-9,18H,10-13H2,1H3 |
InChI-Schlüssel |
KBFMNITYIDHUPK-UHFFFAOYSA-N |
SMILES |
CN1CCN2CCC3=CC=CC=C3C2C4=CC=CC=C41 |
Kanonische SMILES |
CN1CCN2CCC3=CC=CC=C3C2C4=CC=CC=C41 |
Synonyme |
5,6,7,9,10,14b-Hexahydro-5-methylisoquino[2,1-d][1,4]benzodiazepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




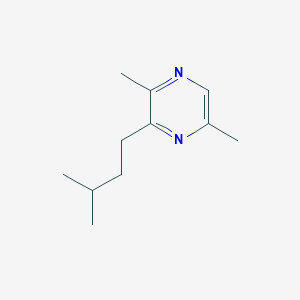

![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)

